molecular formula C21H21NO3 B2488163 N-[2-(furan-3-yl)-2-hydroxyethyl]-3,3-diphenylpropanamide CAS No. 1396852-58-6

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,3-diphenylpropanamide

Cat. No.: B2488163
CAS No.: 1396852-58-6
M. Wt: 335.403
InChI Key: LPRVJGQIRAQGNW-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,3-diphenylpropanamide is an organic compound that features a furan ring, a hydroxyethyl group, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-3,3-diphenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,3-diphenylpropanamide is unique due to the combination of the furan ring, hydroxyethyl group, and diphenylpropanamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-20(18-11-12-25-15-18)14-22-21(24)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19-20,23H,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRVJGQIRAQGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC(C2=COC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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